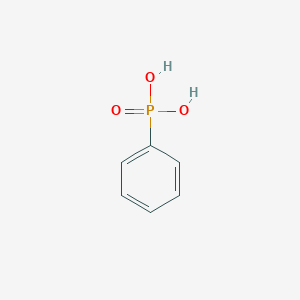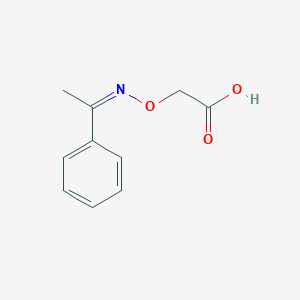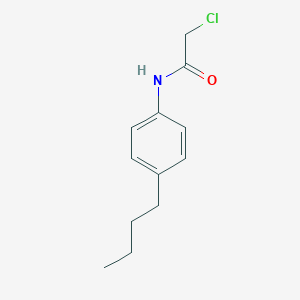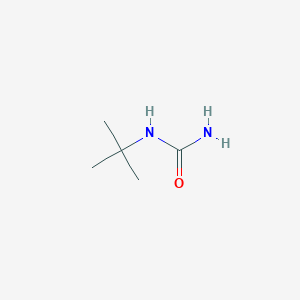
Phenylphosphonic acid
Vue d'ensemble
Description
Phenylphosphonic acid is an additive used with Noyori’s catalyst for the oxidation of sulfides to sulfones. It is also used as an additive of unsaturated polyester PU resin and can be added into nylon to improve its polymerization degree .
Synthesis Analysis
The synthesis of phosphonates from phenylphosphonic acid has been evaluated considering the microwave (MW)-assisted direct esterification, and the alkylating esterification . It was found that the reaction with 15-fold alcohol excess in the presence of [bmim] [BF4] additive utilizing MWs is superior than the approach by alkylation .
Molecular Structure Analysis
Phenylphosphonic acid has a molecular formula of C6H7O3P . Its molecular weight is 158.0917 . The IUPAC Standard InChI is InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H, (H2,7,8,9) .
Chemical Reactions Analysis
Phenylphosphonic acid has been involved in various chemical reactions. For instance, it has been used in the hydrolysis of phosphinates and phosphonates . It has also been used in the synthesis of α-Aminophosphonates and related derivatives through the Kabachnik–Fields reaction .
Physical And Chemical Properties Analysis
Phenylphosphonic acid has a molecular weight of 158.09 g/mol . It is a member of benzenes .
Applications De Recherche Scientifique
Selective Esterification of Phosphonic Acids
Phenylphosphonic acid can be used in the selective esterification of phosphonic acids. This process involves the use of alkoxy group donors, and triethyl orthoacetate has been found to be the best reagent for these transformations . The reaction temperature plays a significant role in determining whether mono- or diethyl esters of phosphonic acid are obtained .
Removal of Organic Phosphorus from Aqueous Solutions
Phenylphosphonic acid can be used in the removal of organic phosphorus from aqueous solutions. A novel FeOOH-loaded aminated polyacrylonitrile fiber has been developed that can enhance the removal of organic phosphorus and phosphate . This method has been found to be efficient in activating peroxydisulfate for the degradation of phenylphosphonic acid .
Interface Creation between Organic Semiconductors and Transparent Conductive Oxides
Self-assembled monolayers of phenylphosphonic acid can be used to create an interface between organic semiconductors and transparent conductive oxides . This application is particularly useful in the field of electronics and optoelectronics.
Functionalization of Titania Particles
Phenylphosphonic acid can be used to functionalize titania particles . This process can enhance the properties of titania, making it more suitable for various applications, including photocatalysis and solar cells.
Additive in Unsaturated Polyester PU Resin
Phenylphosphonic acid can be used as an additive in unsaturated polyester PU resin . This can improve the properties of the resin, making it more suitable for various applications.
Extreme Pressure Agent of Lube
Phenylphosphonic acid can be used as an extreme pressure agent of lube . This can enhance the performance of lubricants, particularly under extreme pressure conditions.
Catalyst of Carboxylic Acid & Alcohol Reaction
Phenylphosphonic acid can be used as a catalyst in the reaction between carboxylic acid and alcohol . This can enhance the efficiency of the reaction, making it more suitable for various applications.
Fire Retarding Treatment of Fiber
Phenylphosphonic acid can be used in the fire retarding treatment of fiber . This can enhance the fire resistance of the fiber, making it more suitable for various applications.
Safety And Hazards
Orientations Futures
Phenylphosphonic acid has been proposed as a new additive for carbonate electrolytes, in which the complexation reaction between Phenylphosphonic acid and Li+ reduces the nucleus size and boosts the nucleation quantity during the plating process . This suggests potential future applications in the field of energy storage.
Relevant Papers
Several papers have been published on Phenylphosphonic acid. For instance, a paper discusses the PPOA degradation and phosphate adsorption abilities of PAN A F-FeOOH . Another paper discusses the synthesis of phosphonates from phenylphosphonic acid . These papers provide valuable insights into the properties and applications of Phenylphosphonic acid.
Propriétés
IUPAC Name |
phenylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHNIAADXEJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24391-19-3 (mono-calcium salt) | |
| Record name | Phenylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044399 | |
| Record name | Phenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylphosphonic acid | |
CAS RN |
1571-33-1 | |
| Record name | Phenylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYD76T2868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phenylphosphonic Acid (PPA) interact with metal oxide surfaces?
A1: PPA readily interacts with metal oxide surfaces, forming robust self-assembled monolayers (SAMs). This interaction typically occurs through the deprotonation of one or both of the phosphonic acid hydroxyl groups, leading to the formation of Ti-O-P bonds on TiO2 surfaces. [, ] The phenyl ring's orientation on the surface can vary depending on the specific oxide and adsorption conditions. [, ]
Q2: What is the impact of PPA adsorption on the properties of materials like TiO2?
A2: PPA adsorption can significantly alter the surface properties of materials like TiO2. For instance, it can enhance hydrophobicity, particularly when using PPA derivatives with longer alkyl chains like dodecylphosphonic acid. [] Additionally, PPA can impact the work function and wettability of the surface, influencing its interaction with other molecules and its performance in applications such as solar cells. []
Q3: What is the molecular formula and weight of PPA?
A3: The molecular formula of phenylphosphonic acid is C6H7O3P, and its molecular weight is 158.09 g/mol.
Q4: What spectroscopic techniques are useful for characterizing PPA and its interactions?
A4: Numerous spectroscopic techniques prove valuable in characterizing PPA and its interactions. These include:
Q5: Can PPA function as a catalyst?
A6: Yes, PPA exhibits catalytic activity in various organic reactions. For instance, it acts as an efficient, environmentally friendly, and reusable heterogeneous catalyst for synthesizing α-aminophosphonates through a one-pot, three-component reaction. []
Q6: What makes PPA suitable as a catalyst for α-aminophosphonate synthesis?
A7: PPA's effectiveness in α-aminophosphonate synthesis stems from its ability to activate the carbonyl compounds and dialkyl phosphites involved in the reaction. Furthermore, its heterogeneous nature allows for easy separation and reusability, making it an attractive catalyst from both an economic and environmental perspective. []
Q7: How does PPA compare to other catalysts used in similar reactions?
A8: Compared to some traditional homogeneous catalysts, PPA offers advantages such as simplified workup procedures and reduced waste generation due to its heterogeneous nature. Additionally, it demonstrates comparable or even superior catalytic activity in certain reactions. []
Q8: How is computational chemistry employed in PPA research?
A9: Computational chemistry, particularly Density Functional Theory (DFT) calculations, aids in understanding PPA's adsorption behavior, bonding mechanisms, and electronic properties. For example, DFT calculations help elucidate the preferred binding geometries of PPA on TiO2 surfaces. [, , ]
Q9: How do structural modifications of PPA influence its properties and applications?
A10: Modifications to the phenyl ring of PPA can significantly impact its properties. For instance, introducing electron-withdrawing or -donating groups can affect its acidity, binding affinity to surfaces, and catalytic activity. Additionally, incorporating longer alkyl chains can enhance the hydrophobic character of PPA-modified surfaces. [, ]
Q10: Are there any known stability concerns related to PPA?
A10: While PPA generally exhibits good stability, factors such as pH, temperature, and the presence of other chemical species can influence its long-term stability.
Q11: Are there specific SHE regulations regarding the use and handling of PPA?
A11: While specific SHE regulations for PPA might vary depending on the geographical location and intended application, it is crucial to handle it as a chemical substance and follow general laboratory safety practices. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and consulting relevant safety data sheets.
Q12: What are some alternatives to PPA for surface modification and catalysis?
A14: Alternatives to PPA for surface modification include carboxylic acids, silanes, and other phosphonic acid derivatives. For catalytic applications, alternatives depend on the specific reaction, with options including other heterogeneous catalysts, homogeneous catalysts, and enzymatic approaches. The choice of alternative depends on factors such as cost, performance, and environmental impact. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)












